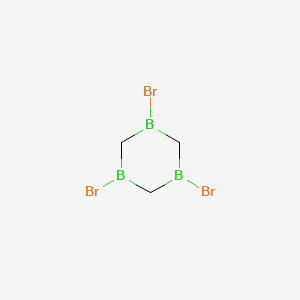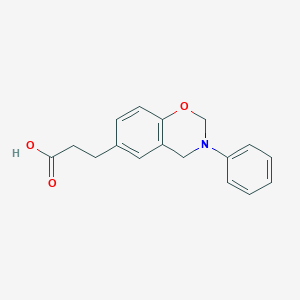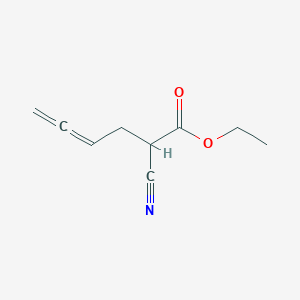
Ethyl 2-cyanohexa-4,5-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyanohexa-4,5-dienoate is an organic compound with the molecular formula C9H9NO2. It is a derivative of hexa-2,4-dienoic acid, featuring a cyano group (-CN) at the second carbon and an ethyl ester group (-COOCH2CH3) at the terminal end. This compound is of interest due to its unique structure, which includes conjugated double bonds and a cyano group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanohexa-4,5-dienoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by dehydration to form the desired product. Another method includes the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or iron salts may be used to facilitate the reaction, and the process is often carried out under controlled temperature and pressure to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyanohexa-4,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyanohexa-4,5-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive nature.
Wirkmechanismus
The mechanism of action of ethyl 2-cyanohexa-4,5-dienoate involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a cyano group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and potential biological applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyanohexa-4,5-dienoate can be compared with other similar compounds, such as ethyl hexa-2,4-dienoate and ethyl 5-chloropenta-2,4-dienoate. These compounds share similar structural features but differ in their functional groups, which influence their reactivity and applications. This compound is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity.
List of Similar Compounds
- Ethyl hexa-2,4-dienoate
- Ethyl 5-chloropenta-2,4-dienoate
- Ethyl 2-methylthiopenta-2,4-dienoate
Eigenschaften
CAS-Nummer |
654640-08-1 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
InChI |
InChI=1S/C9H11NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h5,8H,1,4,6H2,2H3 |
InChI-Schlüssel |
VIMLOCROKOZWHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=C=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


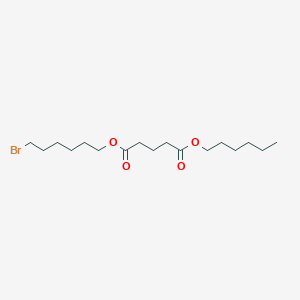
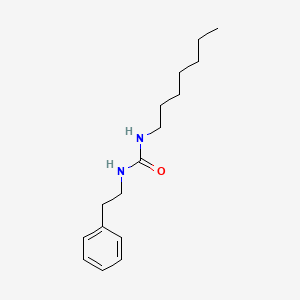
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
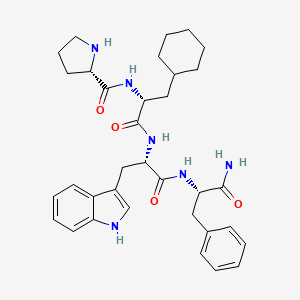

![5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209961.png)
![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)

![3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14209983.png)

